molecular formula C19H18BrN3O4 B5593510 2-(4-bromo-2,6-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide

2-(4-bromo-2,6-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide

Cat. No. B5593510
M. Wt: 432.3 g/mol
InChI Key: JRDCGPPHIPEVOL-XCPVHJTNSA-N
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Description

This compound is a part of a larger family of chemicals that have been synthesized and analyzed for various properties, including molecular structure and potential pharmacological activities.

Synthesis Analysis

  • A related compound, 2,4-dimethylcarbolic acid, was used as a starting point in a multi-step synthesis process involving reactions with ethyl 2-bromoacetate, hydrazine, and other reagents to produce a series of molecules with ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine functional groups (Rasool et al., 2016).

Molecular Structure Analysis

  • The crystal structures of similar compounds, such as N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, were characterized using X-ray diffraction, revealing details about their molecular geometry (Sheng et al., 2015).

Chemical Reactions and Properties

  • Research on related compounds showed various chemical reactions and properties, including interactions with bacteria and enzymes. For example, some synthesized molecules displayed substantial antibacterial activity and lipoxygenase inhibitory activity (Rasool et al., 2016).

Physical Properties Analysis

  • The physical properties of similar compounds were determined through spectroscopic methods such as IR, 1H-NMR, and EIMS, which helped corroborate the structures of the synthesized molecules (Rasool et al., 2016).

Chemical Properties Analysis

  • Studies on related hydrazone compounds indicated strong urease inhibitory activities, demonstrating their chemical reactivity and potential utility in various applications (Sheng et al., 2015).

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. It could potentially act as a prodrug, being metabolized in the body to release active compounds .

Safety and Hazards

As with any chemical, handling should be done with appropriate safety precautions. The bromo and nitro groups could potentially make this compound hazardous, as they are associated with toxicity and reactivity .

properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4/c1-13-10-16(20)11-14(2)19(13)27-12-18(24)22-21-9-3-4-15-5-7-17(8-6-15)23(25)26/h3-11H,12H2,1-2H3,(H,22,24)/b4-3+,21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDCGPPHIPEVOL-XCPVHJTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NN=CC=CC2=CC=C(C=C2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OCC(=O)N/N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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